Methyl 5-chloropentanoate

Medicinal Chemistry Process Chemistry Drug Discovery

Methyl 5-chloropentanoate (CAS 14273-86-0), also known as methyl 5-chlorovalerate, is a bifunctional aliphatic ester characterized by a terminal chlorine atom and a methyl ester group. Its molecular formula is C₆H₁₁ClO₂, with a molecular weight of 150.60 g/mol.

Molecular Formula C6H11ClO2
Molecular Weight 150.6 g/mol
CAS No. 14273-86-0
Cat. No. B080112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloropentanoate
CAS14273-86-0
Molecular FormulaC6H11ClO2
Molecular Weight150.6 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCCl
InChIInChI=1S/C6H11ClO2/c1-9-6(8)4-2-3-5-7/h2-5H2,1H3
InChIKeyJAVHFVJOWIQHII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Chloropentanoate (CAS 14273-86-0): Essential Profile for Procurement and Synthesis Planning


Methyl 5-chloropentanoate (CAS 14273-86-0), also known as methyl 5-chlorovalerate, is a bifunctional aliphatic ester characterized by a terminal chlorine atom and a methyl ester group. Its molecular formula is C₆H₁₁ClO₂, with a molecular weight of 150.60 g/mol [1]. It is a colorless liquid with a boiling point of 106-107 °C at 38 mmHg, a density of 1.047 g/mL at 25 °C, and a flash point of 194 °F (90 °C) [1][2]. As a chlorinated ester, it serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .

The Case Against Simple Substitution: Differentiating Methyl 5-Chloropentanoate from In-Class Analogs


Generic substitution with other 5-chloropentanoate esters or chain-length variants is often not a straightforward, like-for-like replacement. The specific ester group (methyl vs. ethyl) and the carbon chain length (C5 vs. C4 or C6) directly influence key parameters such as lipophilicity (LogP), steric bulk, and reaction kinetics in downstream synthetic steps [1]. These differences can affect reaction yields, purification complexity, and the success of critical transformations like nucleophilic substitutions or cyclizations. For example, a change in chain length by a single carbon can alter the physicochemical properties and reactivity profile enough to impact the viability of an established synthetic route . Therefore, selection must be guided by empirical performance data in the intended application context.

Quantitative Differentiation Guide: Why Methyl 5-Chloropentanoate Stands Apart from its Closest Analogs


Optimized Lipophilicity and Molecular Weight for Fine Chemical Intermediates

Methyl 5-chloropentanoate offers a specific balance of lipophilicity and molecular weight that is distinct from its closest analogs. Its computed LogP (XLogP3) is 1.7 [1], which is lower than the ethyl ester analog (Ethyl 5-chloropentanoate), which has a higher molecular weight (164.63 g/mol) and is expected to be more lipophilic . This difference in LogP directly impacts solubility, membrane permeability, and partition coefficients in liquid-liquid extractions during synthesis, making the methyl ester a more predictable and often preferred intermediate in multi-step sequences where a moderate LogP is desired [2].

Medicinal Chemistry Process Chemistry Drug Discovery

Established Utility in Synthesis of Bioactive Compounds like 5-Azidopentanoic Acid Methyl Ester

Methyl 5-chloropentanoate has demonstrated specific utility as a precursor to 5-azidopentanoic acid methyl ester, a key intermediate in click chemistry applications . The synthesis involves the direct nucleophilic substitution of the terminal chloride with sodium azide . While this reaction is also possible with ethyl 5-chloropentanoate or the free acid, the use of the methyl ester is well-documented and provides a convenient entry point for generating azide-functionalized linkers without the need for additional protection/deprotection steps often required with the free acid (5-chloropentanoic acid). This specific transformation highlights its role in generating bioorthogonal reagents, a niche where the methyl ester's reactivity is well-characterized and yields are predictable.

Click Chemistry Bioconjugation Chemical Biology

Potential Intermediate in Apixaban-Related Synthesis

Methyl 5-chloropentanoate is cited as a key intermediate or as a source of related impurities in the synthesis of Apixaban (Eliquis), a direct Factor Xa inhibitor . This application context is highly specific. While other 5-chloropentanoic acid esters or chain-length variants could theoretically be used in similar pathways, the specific reference to Apixaban provides a concrete, high-value use case. The presence of this compound in the supply chain for a blockbuster drug implies that its use is validated in a rigorous, regulatory-compliant manufacturing process, giving procurement teams confidence in its established role and availability.

Anticoagulant API Synthesis Process Impurities

Distinct Thermal Elimination Kinetics for Process Safety and Design

Methyl 5-chloropentanoate has been characterized for its gas-phase elimination kinetics, which occur over a specific temperature and pressure range (419.6–472.1°C, 45–108 torr) via an intimate ion pair mechanism . This quantitative kinetic data is crucial for process engineers designing high-temperature reactions or distillation steps. While similar elimination behavior is expected for other chloro-esters, the precise activation parameters are unique to this molecule. Having these kinetic values available for methyl 5-chloropentanoate allows for more accurate modeling of reactor safety and optimization of thermal processes, a level of detail often absent for less common analogs.

Chemical Process Safety Kinetics Thermal Stability

Defined Chromatographic Behavior (Kovats Retention Indices) for Analytical Method Development

Methyl 5-chloropentanoate has published Kovats retention indices on standard GC columns (e.g., RI = 1045 on SE-30 at 100°C; RI = 1556 on Carbowax 20M at 100°C) [1][2]. This is a critical piece of analytical data that enables unambiguous identification and quantification in complex mixtures. While related compounds like methyl 6-chlorohexanoate or ethyl 5-chloropentanoate will have their own distinct retention indices, the availability of validated values for methyl 5-chloropentanoate streamlines analytical method development for quality control, reaction monitoring, and impurity profiling. This saves significant time and resources compared to compounds where such reference data is not readily available.

Analytical Chemistry GC-MS Method Validation

Definitive Application Scenarios for Methyl 5-Chloropentanoate: Where the Evidence Points


Synthesis of Bioorthogonal Azide Linkers for Click Chemistry

As demonstrated by its documented use in synthesizing 5-azidopentanoic acid methyl ester, methyl 5-chloropentanoate is a reliable and direct precursor for azide-functionalized linkers . These linkers are fundamental tools in bioconjugation, chemical biology, and materials science, enabling copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions. The methyl ester's balance of reactivity and lipophilicity makes it an ideal candidate for this specific transformation.

Process Development and Impurity Synthesis for Apixaban (Eliquis) Manufacturing

Given its identification as a key intermediate or impurity source in the synthesis of the anticoagulant Apixaban, methyl 5-chloropentanoate is a critical material for pharmaceutical R&D and manufacturing support . CROs and CDMOs involved in process optimization, scale-up, or the synthesis of reference impurities for Apixaban will find this compound essential for their workflows.

Development of GC-Based Analytical Methods for Chlorinated Esters

The availability of published Kovats retention indices on both non-polar (SE-30) and polar (Carbowax 20M) GC columns positions methyl 5-chloropentanoate as a valuable reference standard for analytical method development . Laboratories involved in analyzing complex reaction mixtures, monitoring industrial processes, or performing environmental testing for chlorinated compounds can leverage this data to build accurate and reliable GC-FID or GC-MS methods.

General Intermediate for Fine Chemical and Agrochemical Synthesis

With its reactive terminal chlorine and protected carboxylic acid, methyl 5-chloropentanoate serves as a versatile building block for constructing more complex molecules . Its established role as a C5 synthon is valuable in the synthesis of heterocycles, specialty esters, and polymer monomers . The compound's well-defined physical properties (boiling point, density, flash point) ensure predictable behavior in standard unit operations like distillation and extraction, making it a practical choice for scale-up.

Technical Documentation Hub

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